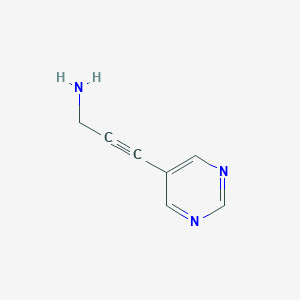

3-Pyrimidin-5-ylprop-2-yn-1-amine

Description

Propriétés

Formule moléculaire |

C7H7N3 |

|---|---|

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

3-pyrimidin-5-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C7H7N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,3,8H2 |

Clé InChI |

PWJBQSQAIAWKMS-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC=N1)C#CCN |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been studied for its potential roles in:

1. Anticancer Activity:

Research indicates that compounds with similar structures can modulate cellular processes such as gene expression and metabolic pathways, potentially exhibiting anticancer properties. Specific studies have highlighted its ability to influence enzyme activities through binding interactions, which can lead to either inhibition or activation of enzymatic functions.

2. Enzyme Modulation:

3-Pyrimidin-5-ylprop-2-yn-1-amines have shown the capacity to modulate enzyme activities by forming hydrogen bonds or π–π stacking interactions due to the aromatic nature of the pyrimidine ring. This interaction is crucial for impacting various biochemical pathways.

3. Drug Development:

The compound serves as a lead structure for developing new drugs targeting specific biological pathways. Its unique functional groups allow it to participate in diverse chemical reactions, making it versatile for synthesizing novel derivatives with enhanced pharmacological properties.

Case Studies

Several studies have documented the applications of 3-Pyrimidin-5-ylprop-2-yn-1-amines in real-world contexts:

Case Study 1: Anticancer Research

A study investigated the effects of 3-Pyrimidin-5-ylprop-2-yn-1-amines on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The results suggested that this compound could serve as a scaffold for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

In another observational study, researchers explored the interaction between 3-Pyrimidin-5-ylprop-2-yn-amines and specific kinases involved in cancer progression. The findings indicated that these compounds could effectively inhibit kinase activity, providing insights into their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

3-(Pyrimidin-5-yl)propan-1-amine

This compound replaces the propargyl group with a saturated propylamine chain. For instance, the propargyl group in 3-Pyrimidin-5-ylprop-2-yn-1-amine may enhance metabolic stability compared to the more flexible propylamine chain .

N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine Derivatives

These derivatives (e.g., compounds 3a and 3b from ) incorporate an indazole ring instead of a propargylamine. The indazole-pyrimidine scaffold demonstrates selective anticancer activity, likely due to dual hydrogen-bonding interactions with kinase active sites. In contrast, the propargylamine group in this compound may prioritize interactions with cysteine residues via Michael addition or other nucleophilic pathways .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

highlights pyrimidine-carboxamide derivatives with a pyrrolidinone substituent. However, the propargylamine’s triple bond may confer greater membrane permeability due to reduced polarity .

Reactivity and Functionalization Potential

The propargylamine group enables unique reactivity:

- Click Chemistry : The terminal alkyne can participate in Huisgen cycloaddition with azides, a feature absent in saturated analogs like 3-(Pyrimidin-5-yl)propan-1-amine. This allows for modular derivatization in drug discovery .

- Electrophilic Reactivity : The triple bond may undergo Michael additions or serve as a radical acceptor, contrasting with the inert propylamine chain in saturated analogs.

Méthodes De Préparation

Sonogashira Coupling Approach

This method employs the palladium-catalyzed cross-coupling of a halogenated pyrimidine (commonly 5-bromopyrimidine derivatives) with propargylamine or its protected derivatives. Copper(I) iodide often acts as a co-catalyst, and a base such as triethylamine facilitates the reaction. The reaction is typically conducted in polar aprotic solvents like DMF or NMP at elevated temperatures (around 80–100 °C).

Typical reaction conditions and outcomes:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(PPh3)2Cl2 |

| Co-catalyst | CuI |

| Base | Triethylamine (TEA) or potassium carbonate |

| Solvent | DMF, NMP, or toluene |

| Temperature | 80–100 °C |

| Reaction Time | Overnight (12–24 hours) |

| Yield | Moderate to good (20–70%) |

This method is versatile and widely used due to its straightforwardness and the availability of starting materials. However, yields can be moderate due to side reactions or catalyst deactivation. For instance, a reaction starting from 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine with N,N-dimethylprop-2-yn-1-amine under Pd/Cu catalysis gave a 23% yield of the corresponding alkyne-substituted product.

Nucleophilic Substitution on Halopyrimidines

Another approach involves the nucleophilic displacement of a halogen atom (usually chlorine or bromine) on a pyrimidine ring by propargylamine. This reaction typically requires elevated temperatures and polar solvents to facilitate substitution.

| Parameter | Details |

|---|---|

| Substrate | 2,4-Dichloropyrimidine or 5-chloropyrimidine derivatives |

| Nucleophile | Propargylamine |

| Solvent | DMF, DMSO, or pyridine |

| Temperature | 80–120 °C |

| Reaction Time | Several hours (4–24 hours) |

| Yield | Moderate to good (40–80%) |

Copper-Catalyzed Coupling Reactions

Copper(I) catalysis, including Ullmann-type coupling, has been employed for the synthesis of pyrimidine derivatives bearing alkynyl substituents. These reactions often use copper(I) iodide complexes with phosphine ligands and cesium carbonate or potassium carbonate bases.

| Parameter | Details |

|---|---|

| Catalyst | CuI with triphenylphosphine or tributylphosphine ligands |

| Base | Cs2CO3 or K2CO3 |

| Solvent | Toluene, pyridine, or NMP |

| Temperature | 80–130 °C |

| Reaction Time | 12–24 hours |

| Yield | Good to excellent (60–95%) |

Copper catalysis is advantageous due to lower cost and milder conditions compared to palladium catalysis. The preparation of copper(I) complexes such as bromotris(triphenylphosphine)copper(I) is well documented and facilitates these coupling reactions.

In some cases, the synthesis involves first preparing a pyrimidine derivative with a suitable leaving group or functional handle, followed by stepwise introduction of the propargylamine moiety through amination and alkynylation reactions. This approach allows for greater control over substitution patterns and functional group compatibility.

- Synthesis of 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol as a precursor, followed by functional group transformations to yield the target amine.

This method is more complex but allows for the preparation of structurally diverse analogues and derivatives.

| Method | Catalyst System | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh3)4 + CuI | Halopyrimidine + propargylamine | 80–100 °C, DMF | 20–70 | Versatile, widely used | Moderate yields, catalyst cost |

| Nucleophilic Substitution | None (or base-mediated) | Halopyrimidine + propargylamine | 80–120 °C, DMF | 40–80 | Direct substitution | Requires high temp, side reactions |

| Copper-Catalyzed Coupling | CuI + phosphine ligands | Halopyrimidine + alkynylamine | 80–130 °C, toluene | 60–95 | Cost-effective, good yields | Ligand preparation needed |

| Multistep via Pyrimidine Precursors | Various | Functionalized pyrimidines | Multi-step | Variable | Structural diversity | Complex, time-consuming |

The use of air-stable copper(I) complexes such as bromotris(triphenylphosphine)copper(I) improves reproducibility and yield in copper-catalyzed methods.

Ultrasound-assisted synthesis has been reported to enhance reaction rates and yields in analogous pyrimidine-alkyne coupling reactions, suggesting potential for application in this compound's synthesis.

Careful control of base strength and solvent polarity is critical to avoid side reactions such as polymerization or decomposition of the alkyne moiety.

Purification often involves recrystallization or chromatographic techniques due to the sensitivity of the terminal alkyne and amine functionalities.

The preparation of 3-Pyrimidin-5-ylprop-2-yn-1-amine can be efficiently achieved through several synthetic routes, with Sonogashira coupling and copper-catalyzed coupling reactions being the most prominent. Each method offers a balance between operational simplicity, cost, and yield. Advances in catalyst design, reaction condition optimization, and green chemistry approaches such as ultrasound assistance provide promising avenues for improving synthetic efficiency. Researchers should select the method best suited to their available resources and desired scale while considering the functional group tolerance and downstream applications of the compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 3-Pyrimidin-5-ylprop-2-yn-1-amine, and what reaction parameters require optimization?

- Answer: The synthesis of pyrimidine derivatives often involves condensation reactions between pyridin-2-amine and aromatic aldehydes, as demonstrated in related compounds . For this compound, coupling reactions with propargylamine or alkyne-containing precursors under Sonogashira conditions may be applicable. Key parameters to optimize include catalyst selection (e.g., Pd/Cu systems), solvent polarity (e.g., DMF or THF), and temperature (60–100°C). Reaction progress should be monitored via TLC or HPLC, and purification achieved through column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Core characterization methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm proton and carbon environments, particularly the alkyne (C≡C) and pyrimidine ring signals.

- FT-IR to identify amine (-NH₂) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis to validate purity and stoichiometry .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Answer: Follow general amine-handling protocols:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizing agents.

- In case of skin contact, wash immediately with soap and water (P302 + P352 guidelines) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be developed to predict the biological activity of this compound derivatives?

- Answer:

- Descriptor selection: Use MOE software to calculate electronic (e.g., dipole moment), steric (e.g., molar refractivity, SMR), and lipophilic (LogP) parameters .

- Model validation: Prioritize equations with high correlation coefficients (r² > 0.85) and cross-validate using leave-one-out or k-fold methods.

- Biological testing: Screen derivatives against bacterial strains (e.g., E. coli, S. aureus) to correlate QSAR predictions with empirical MIC (Minimum Inhibitory Concentration) data .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across studies involving this compound?

- Answer:

- Replicate experiments: Ensure consistency in bacterial strain selection, growth media, and incubation conditions.

- Purity verification: Use HPLC (>95% purity threshold) to rule out impurities affecting activity .

- Assay standardization: Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial susceptibility testing to minimize inter-lab variability .

Q. What computational approaches are suitable for elucidating the electronic and steric effects influencing the reactivity of this compound?

- Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking: Simulate interactions with bacterial targets (e.g., DNA gyrase) to rationalize antibacterial activity .

- Molecular dynamics (MD): Assess conformational stability in aqueous environments to guide derivatization strategies .

Methodological Considerations

- Experimental Design: For derivative synthesis, employ a fractional factorial design to evaluate the impact of solvent, temperature, and catalyst loading on yield .

- Data Contradiction Analysis: Use Bland-Altman plots to compare activity datasets and identify systemic biases .

- Scale-Up Challenges: Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.